BACE-1 Inhibitory Potency: 2-Aminoimidazol-4-one T14 Derivative vs. Iminopyrimidinone Scaffold W-41
In a structure-based optimization program, 2-amino-imidazol-4-one derivative T14 achieved an IC₅₀ of 0.45 μM against BACE-1, representing an approximately 15.8-fold improvement in potency compared with the iminopyrimidinone starting scaffold W-41 (IC₅₀ = 7.1 μM), while also exhibiting favorable computed LogP and tPSA values [1]. This study establishes that the 2-aminoimidazol-4-one core is a viable, potency-enhancing replacement for the iminopyrimidinone scaffold in BACE-1 inhibitor design.
| Evidence Dimension | BACE-1 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | T14 (2-aminoimidazol-4-one derivative): IC₅₀ = 0.45 μM |
| Comparator Or Baseline | W-41 (iminopyrimidinone scaffold): IC₅₀ = 7.1 μM |
| Quantified Difference | ~15.8-fold improvement in potency |
| Conditions | In vitro BACE-1 enzymatic assay; Bioorg. Med. Chem. Lett. 2019 |
Why This Matters
Demonstrates that the 2-aminoimidazol-4-one chemotype can deliver sub-micromolar BACE-1 potency, a >10× gain over the iminopyrimidinone comparator, which may reduce the compound loading required in cellular or in vivo models.
- [1] Fan, T.-Y. et al. Design, synthesis and evaluation of 2-amino-imidazol-4-one derivatives as potent BACE-1 inhibitors. Bioorg. Med. Chem. Lett. 2019, 29, 126772. View Source
